molecular formula C29H28F6N4OS B3030004 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea CAS No. 852913-16-7

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

Cat. No.: B3030004
CAS No.: 852913-16-7
M. Wt: 594.6 g/mol
InChI Key: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea is a bifunctional cinchona organocatalyst. This compound is notable for its ability to catalyze various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of both the cinchona alkaloid and the thiourea moiety allows it to facilitate a range of chemical transformations with high stereoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a cinchona alkaloid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea undergoes various types of reactions, primarily focusing on its role as a catalyst in enantioselective transformations. These reactions include:

Common Reagents and Conditions

The common reagents used in these reactions include nitromethane, chalcones, malonates, aryl and alkyl imines, and indoles. The reactions are typically carried out under mild conditions, often at room temperature, in the presence of an organic solvent such as dichloromethane or toluene .

Major Products Formed

The major products formed from these reactions are enantioselective compounds, such as diaryl(nitro)butanone, β-amino acids, and 3-indolylmethanamines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea exerts its catalytic effects involves the activation of substrates through hydrogen bonding. The thiourea moiety forms hydrogen bonds with the substrate, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid component provides chiral induction, ensuring high enantioselectivity in the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea is unique due to its bifunctional nature, combining the catalytic properties of both the thiourea and cinchona alkaloid moieties. This dual functionality allows it to catalyze a broader range of reactions with high enantioselectivity compared to other similar compounds .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKPBFOEWWDIQ-FRSFCCSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469776
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852913-16-7
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((8α,9S)-6'-methoxy-9-cinchoanyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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